molecular formula C17H14FNO4S2 B2353965 Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-11-1

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2353965
CAS No.: 932520-11-1
M. Wt: 379.42
InChI Key: FKHVKUORUDYXGJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived sulfonamide compound characterized by a 1-benzothiophene core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-fluorophenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological screening and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVKUORUDYXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization

A widely adopted method involves the cyclization of 2-bromo-1-(4-fluorophenyl)ethanone with thiophene derivatives. The reaction proceeds via a Friedel-Crafts mechanism, where a Lewis acid (e.g., AlCl₃) facilitates electrophilic aromatic substitution.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane
  • Temperature : 0–5°C (to control exothermicity)
  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)
  • Yield : 70–75% after purification by silica gel chromatography.

Mechanistic Insight :
The bromo ketone undergoes carbocation formation at the α-position, which is attacked by the electron-rich thiophene ring. The intermediate then cyclizes to form the benzothiophene core.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 2-iodothiophene and 4-fluorophenylacetylene offers an alternative pathway. This method improves regioselectivity but requires stringent anhydrous conditions.

Optimization Parameters :

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(PPh₃)₄ Maximizes turnover
Ligand XPhos (2.5 mol%) Reduces side products
Solvent Toluene Enhances solubility
Reaction Time 12–16 hours Balances conversion and decomposition

Sulfamoylation at Position 3

Introducing the 4-fluorophenylsulfamoyl group necessitates careful control to avoid over-sulfonation or N- vs. O-sulfonation side reactions.

Sulfamoyl Chloride Condensation

The benzothiophene intermediate reacts with 4-fluorophenylsulfamoyl chloride under basic conditions. Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion.

Procedure :

  • Dissolve benzothiophene intermediate (1.0 equiv) in anhydrous DCM.
  • Add TEA (2.2 equiv) dropwise at 0°C.
  • Introduce 4-fluorophenylsulfamoyl chloride (1.1 equiv) and stir at room temperature for 6 hours.
  • Quench with ice water and extract with DCM.

Yield : 60–65% (HPLC purity >90%).

Microwave-Assisted Sulfamoylation

Modern protocols employ microwave irradiation to accelerate the reaction:

  • Power : 150 W
  • Temperature : 100°C
  • Time : 20 minutes
  • Yield Improvement : 15% compared to conventional heating.

Esterification of the Carboxylic Acid

The final step involves converting the carboxylic acid to an ethyl ester.

Acid-Catalyzed Esterification

Classic Fischer esterification uses sulfuric acid as a catalyst:

  • Conditions : Ethanol (excess), H₂SO₄ (0.1 equiv), reflux (78°C) for 8 hours.
  • Yield : 85–90%.

Side Reactions :

  • Diethyl ether formation (mitigated by using absolute ethanol).
  • Carboxylic acid decomposition (avoided by maintaining pH < 2).

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are preferred:

  • Solvent : DMF
  • Temperature : 0°C to room temperature
  • Yield : 80–82% (higher purity due to milder conditions).

Industrial-Scale Production

Scaling up synthesis requires addressing heat transfer, mixing efficiency, and cost-effectiveness.

Continuous Flow Reactor for Cyclization

  • Residence Time : 30 seconds
  • Throughput : 5 kg/hour
  • Advantages : Improved temperature control, reduced side products.

Crystallization Optimization

  • Antisolvent : n-Heptane
  • Cooling Rate : 0.5°C/minute
  • Purity : >99% (by XRD).

Analytical Characterization

Critical quality control steps ensure batch consistency:

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, benzothiophene-H), 7.89 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

Method Column Retention Time Purity
HPLC-PDA C18, 250 × 4.6 mm 12.3 minutes 98.5%
UPLC-MS BEH C18, 2.1 × 50 mm 3.8 minutes 99.1%

Challenges and Mitigation Strategies

Regioselectivity in Sulfamoylation

  • Issue : Competing O-sulfonation (5–10% yield loss).
  • Solution : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder oxygen sites.

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed transesterification offers a green alternative:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : tert-Butanol
  • Yield : 78% (room temperature, 24 hours).

Photocatalytic Sulfamoylation

Visible-light-mediated reactions using eosin Y as a photocatalyst:

  • Conditions : Blue LEDs, DMSO, 25°C
  • Yield : 70% (reduces reagent waste).

Chemical Reactions Analysis

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core may interact with cellular receptors, affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

  • Structure : The 4-methylphenyl group replaces the 4-fluorophenyl substituent.
  • Molecular Formula: C₁₈H₁₇NO₄S₂; Molecular Weight: 391.46 g/mol .
  • Key Differences :
    • The methyl group is electron-donating, reducing the sulfonamide’s acidity compared to the 4-fluoro analog.
    • Increased hydrophobicity due to the methyl group may enhance membrane permeability but reduce aqueous solubility.
    • Used as a screening compound (ChemDiv ID: G226-0085) with availability in multiple formats (e.g., 1 mg glass vials) .

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

  • Structure : Combines fluorine (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring.
  • Molecular Formula: C₁₈H₁₆FNO₄S₂; Molecular Weight: 409.91 g/mol .
  • Higher molecular weight compared to the 4-fluoro analog may affect pharmacokinetic properties.

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

  • Structure : Two fluorine atoms at the 2- and 4-positions of the phenyl ring.
  • Molecular Formula: C₁₇H₁₃F₂NO₄S₂; Molecular Weight: 397.42 g/mol .
  • Smaller substituent size compared to methyl may reduce steric hindrance, favoring tighter binding to enzymes or receptors.

Physicochemical and Structural Comparisons

Compound ID/Name Substituent(s) on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-… 4-Fluoro C₁₇H₁₅FNO₄S₂ ~387.40 (estimated) High electronegativity, pharmacological screening
G226-0085 4-Methyl C₁₈H₁₇NO₄S₂ 391.46 Enhanced hydrophobicity, screening
G226-0094 3-Chloro-4-methyl C₁₈H₁₆ClNO₄S₂ 409.91 Mixed electronic effects, screening
G226-0109 2,4-Difluoro C₁₇H₁₃F₂NO₄S₂ 397.42 High acidity, potential for improved target binding

Biological Activity

Overview

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophenes, characterized by its complex structure that includes an ethyl ester group, a sulfonamide group, and a carboxylate moiety. This compound has garnered attention due to its potential biological activities, particularly its interactions with Toll-Like Receptor 4 (TLR4) and implications in cancer treatment.

Chemical Structure

The molecular formula of this compound is C17H14FNO4S, with a molecular weight of 379.4 g/mol. Its structure can be summarized as follows:

ComponentDescription
Core Structure Benzothiophene
Functional Groups Ethyl ester, sulfonamide
Key Substituent 4-Fluorophenyl

Target Interaction

The primary target of this compound is Toll-Like Receptor 4 (TLR4) . This receptor plays a crucial role in the immune response and inflammation.

Mode of Action

The compound acts by blocking the signaling pathways mediated by TLR4, which may lead to reduced inflammation and modulation of immune responses. This mechanism suggests potential therapeutic applications in inflammatory diseases and cancer.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related benzothiophene derivatives have shown:

  • Cytotoxicity : IC50 values for certain derivatives were reported below 10 μM, indicating strong anti-tumor activity.
  • Mechanism of Induction : Apoptosis assays suggest that these compounds can induce cell death through mitochondrial pathways, particularly affecting proteins such as Bcl-xL and Mcl-1 .

Study on Benzothiophene Derivatives

A study focusing on benzothiophene derivatives highlighted the potential of compounds similar to this compound in targeting apoptotic pathways. The findings included:

  • Binding Affinity : Some derivatives demonstrated sub-micromolar binding affinities to anti-apoptotic proteins like Mcl-1 (Ki = 0.3-0.4 μM) and Bcl-2 (Ki ≈ 1 μM).
  • Induction of Apoptosis : Assays conducted on HL-60 cells indicated that these compounds effectively triggered apoptosis through mitochondrial pathways, suggesting their viability as therapeutic agents against resistant tumors .

Pharmacokinetics

This compound exhibits solubility in solvents such as DMSO and methanol, which is crucial for its application in biological assays and potential therapeutic formulations.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Synthesis Steps :

Core Formation : Construct the benzothiophene core via cyclization of substituted thiophenol derivatives.

Sulfamoyl Introduction : React the core with 4-fluorophenylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Esterification : Introduce the ethyl carboxylate group via nucleophilic acyl substitution .

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoyl group reactivity .
  • Catalysts : Use palladium-based catalysts for C–N bond formation in sulfamoyl coupling .
  • Temperature Control : Maintain 60–80°C during sulfamoylation to balance reaction rate and side-product formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be prioritized?

  • Primary Techniques :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct 19F^{19}F signals at ~-110 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+ ~394.08 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify sulfonamide (S=O stretch at 1150–1300 cm1^{-1}) and ester (C=O at ~1700 cm1^{-1}) groups .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Approach :

In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50_{50} values <10 µM indicate promising cytotoxicity .

Enzyme Inhibition : Evaluate interactions with carbonic anhydrase or kinases via fluorometric assays, leveraging the sulfamoyl group’s affinity for zinc-containing enzymes .

Solubility Testing : Use HPLC to measure logP values; aim for logP <3 to ensure bioavailability .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} across studies) be resolved?

  • Resolution Strategies :

  • Orthogonal Assays : Validate cytotoxicity results with apoptosis assays (e.g., Annexin V staining) or caspase-3 activation studies .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes. For example, the sulfamoyl group may interact with His64 in carbonic anhydrase .
  • Batch Consistency : Use HPLC purity data (>95%) to rule out impurities affecting reproducibility .

Q. What computational methods are effective for predicting target interactions and guiding SAR studies?

  • Computational Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or PARP. Prioritize binding poses with ΔG < -8 kcal/mol .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends. For example, electron-withdrawing groups (e.g., -F) enhance sulfamoyl reactivity .

Q. How can reaction yields be improved in large-scale synthesis while maintaining purity?

  • Advanced Techniques :

  • Flow Chemistry : Use continuous flow reactors for sulfamoylation steps, reducing reaction time by 40% and improving yield to >85% .
  • Catalyst Screening : Test Pd/XPhos systems for C–S bond formation, achieving turnover numbers (TON) >500 .
  • In-Line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

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